molecular formula C8H15N B6236299 1-(4-methylcyclohex-3-en-1-yl)methanamine CAS No. 4736-18-9

1-(4-methylcyclohex-3-en-1-yl)methanamine

Cat. No.: B6236299
CAS No.: 4736-18-9
M. Wt: 125.2
InChI Key:
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Description

1-(4-methylcyclohex-3-en-1-yl)methanamine is an organic compound with the molecular formula C8H15N. It is characterized by a cyclohexene ring substituted with a methyl group and a methanamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-methylcyclohex-3-en-1-yl)methanamine can be synthesized through several methods. One common approach involves the reduction of 1-(4-methylcyclohex-3-en-1-yl)nitro compound using hydrogen gas in the presence of a palladium catalyst. The reaction is typically carried out under mild conditions, with the temperature maintained around 25-30°C and the pressure at 1-2 atm .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of the corresponding nitro compound. This process is scaled up using large reactors and optimized for high yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-(4-methylcyclohex-3-en-1-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Imines or nitriles.

    Reduction: Primary amines.

    Substitution: Alkylated amines.

Scientific Research Applications

1-(4-methylcyclohex-3-en-1-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-methylcyclohex-3-en-1-yl)methanamine involves its interaction with specific molecular targets. In biological systems, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structural context of the compound .

Comparison with Similar Compounds

  • 1-(4-methylcyclohex-3-en-1-yl)ethanamine
  • 1-(4-methylcyclohex-3-en-1-yl)propanamine
  • 1-(4-methylcyclohex-3-en-1-yl)butanamine

Comparison: 1-(4-methylcyclohex-3-en-1-yl)methanamine is unique due to its specific substitution pattern on the cyclohexene ring. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and applications .

Properties

CAS No.

4736-18-9

Molecular Formula

C8H15N

Molecular Weight

125.2

Purity

95

Origin of Product

United States

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